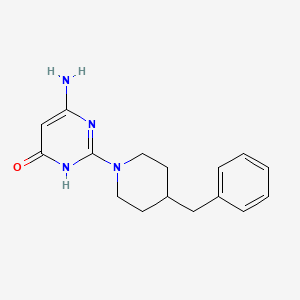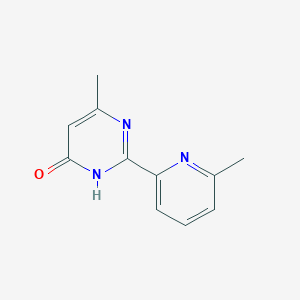
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-
描述
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)-, more commonly referred to as MPMP, is a type of pyrimidinone derivative. It is an important research compound that has been studied extensively due to its potential applications in both scientific research and medical fields. This article will explore the synthesis method of MPMP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
科学研究应用
Interferon Induction and Immunotherapeutic Potential
4(1H)-Pyrimidinone derivatives, such as 2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), have been explored for their potential in cancer treatment due to their capabilities as interferon inducers and immunotherapeutic agents in animal tumor models. A Phase I study with ABPP demonstrated its tolerability in cancer patients without significant toxicity, although no consistent induction of interferon or major modification of host defense parameters was observed. This indicates a need for further research to determine the antitumor activity of this class of compounds in humans (Rios et al., 1986).
Dietary Carcinogen Metabolism and Cancer Risk Assessment
Compounds similar to 4(1H)-Pyrimidinone, specifically heterocyclic amines like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been identified as carcinogens formed during the cooking of meats. Studies have focused on understanding the metabolism of such compounds by intestinal bacteria and their mutagenic activity. Investigations into urinary and fecal excretion of these metabolites in humans have suggested individual variations, possibly influenced by differences in digestion, metabolism, and diet, which could affect individual cancer risk from exposure to these compounds (Vanhaecke et al., 2008).
Biomonitoring and Exposure Assessment
The presence of 4(1H)-Pyrimidinone derivatives or similar compounds in biological samples, like hair or urine, has been investigated as potential biomarkers for assessing dietary exposure to carcinogens. For instance, the cooked meat carcinogen PhIP has been detected in human hair, suggesting its potential as a biomarker for exposure assessment in epidemiologic studies exploring the association between diet and cancer risk (Turesky et al., 2013). Similarly, the measurement of urinary metabolites of PhIP has been used to reflect dietary exposure and could be critical in understanding the mechanisms of heterocyclic amine bioactivation in humans (Malfatti et al., 2006).
属性
IUPAC Name |
4-methyl-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-4-3-5-9(12-7)11-13-8(2)6-10(15)14-11/h3-6H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIQCPDKFNLWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558063 | |
| Record name | 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyrimidinone, 6-methyl-2-(6-methyl-2-pyridinyl)- | |
CAS RN |
112451-28-2 | |
| Record name | 6-Methyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)
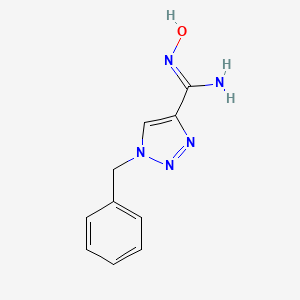
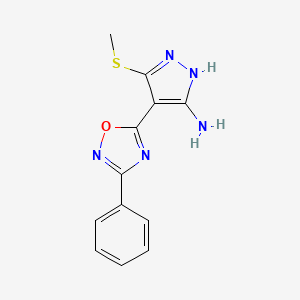
![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)
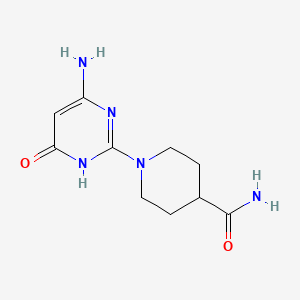

![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)
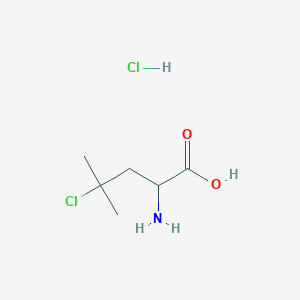

![6-(Aminomethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B1384334.png)
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)
![3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1384337.png)

